molecular formula C4H7BrO2 B027810 (R)-2-Bromobutanoic acid CAS No. 2681-94-9

(R)-2-Bromobutanoic acid

Cat. No. B027810
CAS RN: 2681-94-9
M. Wt: 167 g/mol
InChI Key: YAQLSKVCTLCIIE-GSVOUGTGSA-N
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Patent
US04029700

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
COC(CBr)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the pressure in the autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
lit provided with a heating jacket
CUSTOM
Type
CUSTOM
Details
is brought to 100° C.
WAIT
Type
WAIT
Details
which takes approximately 2 to 3 hours
Duration
2.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
The telomerizate (129 g) is subjected to fractional distillation under vacuum
DISTILLATION
Type
DISTILLATION
Details
the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.
DISTILLATION
Type
DISTILLATION
Details
The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC(C(=O)O)CC
Name
Type
product
Smiles
COC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04029700

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
COC(CBr)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the pressure in the autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
lit provided with a heating jacket
CUSTOM
Type
CUSTOM
Details
is brought to 100° C.
WAIT
Type
WAIT
Details
which takes approximately 2 to 3 hours
Duration
2.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
The telomerizate (129 g) is subjected to fractional distillation under vacuum
DISTILLATION
Type
DISTILLATION
Details
the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.
DISTILLATION
Type
DISTILLATION
Details
The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC(C(=O)O)CC
Name
Type
product
Smiles
COC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04029700

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
COC(CBr)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the pressure in the autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
lit provided with a heating jacket
CUSTOM
Type
CUSTOM
Details
is brought to 100° C.
WAIT
Type
WAIT
Details
which takes approximately 2 to 3 hours
Duration
2.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
The telomerizate (129 g) is subjected to fractional distillation under vacuum
DISTILLATION
Type
DISTILLATION
Details
the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.
DISTILLATION
Type
DISTILLATION
Details
The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC(C(=O)O)CC
Name
Type
product
Smiles
COC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04029700

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
COC(CBr)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the pressure in the autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
lit provided with a heating jacket
CUSTOM
Type
CUSTOM
Details
is brought to 100° C.
WAIT
Type
WAIT
Details
which takes approximately 2 to 3 hours
Duration
2.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
The telomerizate (129 g) is subjected to fractional distillation under vacuum
DISTILLATION
Type
DISTILLATION
Details
the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.
DISTILLATION
Type
DISTILLATION
Details
The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC(C(=O)O)CC
Name
Type
product
Smiles
COC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.